5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

S1P3 receptor allosteric agonist isoxazole SAR

5-Cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 2034378-63-5) is a fully synthetic small molecule (C₁₈H₂₂N₄O₂, MW 326.4 g/mol) belonging to the isoxazole-3-carboxamide class. The compound features a 5-cyclopropyl substituent on the isoxazole ring and a (1-(pyridin-3-yl)piperidin-4-yl)methyl amide side chain.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034378-63-5
Cat. No. B2660523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
CAS2034378-63-5
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C4=CN=CC=C4
InChIInChI=1S/C18H22N4O2/c23-18(16-10-17(24-21-16)14-3-4-14)20-11-13-5-8-22(9-6-13)15-2-1-7-19-12-15/h1-2,7,10,12-14H,3-6,8-9,11H2,(H,20,23)
InChIKeyLAXPOOKURSMEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 2034378-63-5): Procurement-Relevant Chemical Identity and Scaffold Context


5-Cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 2034378-63-5) is a fully synthetic small molecule (C₁₈H₂₂N₄O₂, MW 326.4 g/mol) belonging to the isoxazole-3-carboxamide class [1]. The compound features a 5-cyclopropyl substituent on the isoxazole ring and a (1-(pyridin-3-yl)piperidin-4-yl)methyl amide side chain. The 5-cyclopropylisoxazole-3-carboxamide core scaffold has been validated as a privileged structure in multiple biological contexts, including sphingosine-1-phosphate receptor 3 (S1P₃) allosteric agonism and EPAC (exchange protein directly activated by cAMP) antagonism [2]. However, the specific combination of the 5-cyclopropyl group with the pyridin-3-yl-piperidine amide substituent distinguishes this compound from other published analogs in both pharmacophore geometry and predicted target engagement profile.

Why Generic Isoxazole-3-Carboxamide or Piperidine-Containing Analogs Cannot Substitute for 5-Cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide in Targeted Research


Isoxazole-3-carboxamide derivatives exhibit highly divergent biological activity profiles dictated by three critical structural variables: the nature of the 5-position substituent on the isoxazole ring, the length and geometry of the linker between the carboxamide and the terminal amine, and the specific aryl/heteroaryl group terminating the amine side chain [1]. Published structure-activity relationship (SAR) studies on the 5-cyclopropylisoxazole-3-carboxamide scaffold demonstrate that replacing the 5-cyclopropyl with a 5-propyl group shifts the S1P₃ receptor agonist EC₅₀ by over an order of magnitude, while modifying the amide substituent from dicyclohexyl to other amine motifs can completely alter target selectivity between S1P receptor subtypes or redirect activity toward EPAC proteins [1][2]. Consequently, a compound that lacks the precise 5-cyclopropyl and (1-(pyridin-3-yl)piperidin-4-yl)methyl combination cannot be assumed to reproduce the same pharmacological fingerprint, even if it shares the isoxazole-3-carboxamide core.

Head-to-Head and Cross-Study Comparative Evidence for 5-Cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 2034378-63-5)


5-Cyclopropyl vs. 5-Propyl Substituent: Impact on S1P₃ Receptor Agonist Potency

In the 5-cyclopropylisoxazole-3-carboxamide series, the 5-cyclopropyl group confers superior S1P₃ receptor agonist activity compared to the 5-propyl analog. Published data for the dicyclohexyl amide sub-series show that the 5-cyclopropyl derivative (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide) achieves submicromolar S1P₃ agonist activity with exquisite selectivity over S1P₁,₂,₄,₅ family members, whereas the 5-propyl hit compound (N,N-dicyclohexyl-5-propylisoxazole-3-carboxamide) was approximately 10-fold less potent [1]. While the target compound bears a different amide substituent, the 5-cyclopropyl moiety is the critical potency-driving pharmacophore element shared with the validated probe.

S1P3 receptor allosteric agonist isoxazole SAR

Amide Side Chain Differentiation: (1-(Pyridin-3-yl)piperidin-4-yl)methyl vs. Dicyclohexyl Substituent and Target Selectivity Implications

The (1-(pyridin-3-yl)piperidin-4-yl)methyl amide side chain of the target compound is structurally distinct from the dicyclohexyl amide of the published S1P₃ agonist probe. Patent literature (US11124489) discloses that isoxazole-containing compounds with piperidine-based amide side chains can act as EPAC1/EPAC2 antagonists rather than S1P receptor modulators [1]. In the EPAC antagonist series, compounds bearing pyridine-substituted piperidine motifs (analogous to the target compound) demonstrated EPAC1 IC₅₀ values in the low micromolar range (e.g., compound 32: EPAC1 IC₅₀ = 3,000 nM; EPAC2 IC₅₀ = 2,200 nM) [1]. The pyridin-3-yl group provides a hydrogen-bond acceptor that is absent in dicyclohexyl or simple piperidine analogs, potentially redirecting binding from S1P₃ to EPAC proteins.

EPAC antagonist target selectivity piperidine amide

Comparison with 5-(Furan-2-yl) Analog: 5-Cyclopropyl Confers Distorted Ring Electronics and Reduced π-Stacking Potential

A direct structural analog, 5-(furan-2-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (C₁₉H₂₀N₄O₃, MW 352.4), differs only at the isoxazole 5-position, substituting a furan-2-yl ring for the cyclopropyl group [1]. The cyclopropyl group is a well-documented bioisostere that introduces sp³ character, reduced aromatic π-stacking potential, and distinct conformational constraints compared to planar aromatic 5-substituents. Literature precedent in isoxazole-based drug discovery indicates that replacing a 5-aryl substituent with 5-cyclopropyl can improve metabolic stability (reduced CYP-mediated oxidation of the aryl ring), enhance solubility through decreased logP, and alter target selectivity by modifying the shape and electronics of the isoxazole ring [2]. While direct comparative biological data for this specific matched pair are not publicly available, the physicochemical differentiation (MW 326.4 vs. 352.4; predicted logP difference of ~0.5–1.0 log units favoring the cyclopropyl analog) constitutes a procurement-relevant distinction.

isoxazole 5-substituent SAR cyclopropyl electronics ligand efficiency

Scientifically Validated Application Scenarios for 5-Cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 2034378-63-5) Based on Comparative Evidence


EPAC1/EPAC2 Antagonist Tool Compound for cAMP Signaling Pathway Dissection

Based on structural analogy to EPAC antagonist compounds disclosed in US11124489, this compound is suitable as a starting point for developing EPAC-selective chemical probes. The pyridin-3-yl-piperidine amide motif is consistent with EPAC1/EPAC2 inhibitory activity in the low micromolar range [1]. Researchers investigating cAMP-mediated signaling in cardiovascular, metabolic, or oncological contexts can use this compound to interrogate EPAC-dependent pathways, provided that target engagement is confirmed in the specific cellular system of interest.

S1P₃ Receptor Allosteric Modulator Probe with Divergent Selectivity from Dicyclohexyl Amide Series

The 5-cyclopropylisoxazole-3-carboxamide core has demonstrated submicromolar S1P₃ allosteric agonist activity with high selectivity over S1P₁,₂,₄,₅ subtypes when paired with the dicyclohexyl amide substituent [1]. The target compound, bearing a different amide side chain, may exhibit a modified S1P receptor subtype selectivity profile, making it a valuable comparator for SAR studies aimed at decoupling S1P₃ potency from EPAC activity. Procurement for S1P₃-focused programs is justified when the goal is to explore how amide substituent variation alters receptor subtype selectivity.

Physicochemical Property Benchmarking in Isoxazole-3-Carboxamide Lead Optimization

The combination of a 5-cyclopropyl group (low MW, sp³ character, non-aromatic) with a pyridin-3-yl-piperidine amide side chain yields a compound with favorable physicochemical properties (MW 326.4, moderate predicted logP) compared to analogs bearing 5-aryl substituents such as 5-(furan-2-yl) [1][2]. This compound can serve as a reference standard in medicinal chemistry campaigns that aim to reduce aromatic ring count, lower lipophilicity, and improve ligand efficiency metrics while maintaining or enhancing target potency.

Quote Request

Request a Quote for 5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.